molecular formula C32H45ClN2O8 B608463 Lappaconitine hydrochloride CAS No. 767350-42-5

Lappaconitine hydrochloride

Cat. No. B608463
CAS RN: 767350-42-5
M. Wt: 621.16
InChI Key: AFZPKUNOYLOCHW-IPZKEBFRSA-N
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Description

Lappaconitine HCl is a centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active.

Scientific Research Applications

Antiarrhythmic Effects

Lappaconitine, particularly in its hydrobromide form, is widely recognized for its antiarrhythmic properties. It's used for treating various cardiac arrhythmias, including supraventricular and ventricular extrasystoles, atrial fibrillation and flutter, and tachycardia. Its effectiveness is attributed to its interactions with cardiac sodium channels, blocking them and thus exerting an antiarrhythmic effect (Tolstikova et al., 2007).

Analgesic Properties

Lappaconitine hydrochloride has been identified as a potent non-opioid analgesic, effectively used in the treatment of moderate to severe pain. Its analgesic properties are linked to its action on sodium channels, providing relief without the addictive qualities of opioid medications (Li Si-s, 2014).

Metabolism and Pharmacokinetics

Studies have explored the metabolism of Lappaconitine in human and animal models. Understanding its metabolic pathways is crucial for optimizing its therapeutic use and predicting potential interactions with other drugs. In particular, research has uncovered several metabolites of Lappaconitine, providing insights into its biotransformation processes (Yang et al., 2015).

Complexation with Other Compounds

Research has also investigated the complexation of Lappaconitine with other substances like glycyrrhizic acid. This interaction is significant as it can influence the therapeutic efficacy and stability of Lappaconitine. Such studies contribute to the development of more effective and stable pharmaceutical formulations (Polyakov et al., 2005).

Development of New Derivatives

Research has led to the development of new derivatives of Lappaconitine, such as Lappaconitine trifluoroacetate. These derivatives aim to enhance the analgesic efficacy, reduce toxicity, and improve pharmacokinetic properties, thus expanding the therapeutic potential of Lappaconitine (Teng et al., 2020).

Antitumor Activity

Recent studies indicate that Lappaconitine hydrochloride may exhibit antitumor activities, particularly in certain types of cancer like colorectal cancer. This expands its potential use beyond pain management and cardiac applications (Song et al., 2021).

properties

CAS RN

767350-42-5

Product Name

Lappaconitine hydrochloride

Molecular Formula

C32H45ClN2O8

Molecular Weight

621.16

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride

InChI

InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1

InChI Key

AFZPKUNOYLOCHW-IPZKEBFRSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lappaconitine hydrochloride;  Lappaconitine HCl; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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